

Technical Support Center: (R)-MLN-4760 Off-Target Effects

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Compound of Interest

Compound Name: (R)-MLN-4760

Cat. No.: B8146309

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **(R)-MLN-4760**. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **(R)-MLN-4760** and what is its primary target?

(R)-MLN-4760 is the R-enantiomer of MLN-4760, a potent inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).^{[1][2]} As the less active isomer, **(R)-MLN-4760** has a significantly higher IC50 value for ACE2 compared to its S-enantiomer.^[1]

Q2: What are the known off-target effects of **(R)-MLN-4760**?

The publicly available information on the off-target profile of **(R)-MLN-4760** is limited. The primary characterized off-target is Angiotensin-Converting Enzyme (ACE), a metalloprotease related to ACE2. Studies on the isomers of MLN-4760 have provided some insights into its selectivity.

Q3: How does the selectivity of **(R)-MLN-4760** for ACE2 compare to ACE?

One study characterized the selectivity of two isomers of MLN-4760, denoted as MLN-4760-A (the more active isomer) and MLN-4760-B (the less active isomer, likely corresponding to **(R)-**

MLN-4760). In human mononuclear cells, MLN-4760-B demonstrated a 28-fold selectivity for ACE2 over ACE.[3][4] In human CD34+ cells, this selectivity was 63-fold.[3][4] In murine heart and mononuclear cells, the selectivity for ACE2 was even higher, at 100-fold and 228-fold, respectively.[3][4]

Q4: Are there any known effects of MLN-4760 (the racemic mixture or the S-enantiomer) that might suggest potential off-target activities for **(R)-MLN-4760**?

Studies on MLN-4760 have shown various physiological effects, some of which could potentially be influenced by off-target activities. For instance, in spontaneously hypertensive rats, MLN-4760 treatment was associated with (pro)obesogenic effects, negative effects on the action of the ACE inhibitor captopril, and detrimental effects on small artery function.[5] It also induced compensatory mechanisms involving Mas receptor, nitric oxide, and hydrogen sulfide-mediated signal transduction in the aorta.[5] Furthermore, MLN-4760 administration in rats led to increased gene expression of several antioxidant enzymes, suggesting an induction of oxidative stress.[6] While these effects are linked to the more potent MLN-4760, they highlight pathways that could be sensitive to off-target interactions by either enantiomer.

Troubleshooting Guides

Issue: Unexpected Phenotype Observed in Cellular Assays

If you observe an unexpected cellular response when using **(R)-MLN-4760**, it is crucial to determine whether this is due to an on-target effect on ACE2 or an off-target interaction.

Troubleshooting Steps:

- Confirm On-Target Engagement:
 - Perform a dose-response experiment to ensure you are using a concentration of **(R)-MLN-4760** that is appropriate for inhibiting ACE2.
 - Use a structurally different ACE2 inhibitor as a control. If the phenotype is recapitulated, it is more likely to be an on-target effect.
 - Genetically validate the on-target effect using siRNA or CRISPR to knock down or knock out ACE2. If the phenotype of ACE2 knockdown matches the phenotype induced by **(R)-**

MLN-4760, it supports an on-target mechanism.

- Investigate Potential Off-Target Effects:
 - Literature Review: Thoroughly search for any reported off-target activities of **MLN-4760** and its analogs.
 - Broad-Spectrum Screening: If resources permit, consider a broad off-target screening panel. Since **(R)-MLN-4760** is a metalloprotease inhibitor, a panel of related proteases would be a logical starting point. For broader screening, a comprehensive kinome scan can reveal unexpected kinase interactions.
 - Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding of **(R)-MLN-4760** to cellular proteins in an unbiased manner.

Quantitative Data

Table 1: Inhibitory Potency of **(R)-MLN-4760** and Related Compounds

Compound	Target	IC50	Reference
(R)-MLN-4760	Human ACE2	8.4 μ M	[1]
MLN-4760	Human ACE2	0.44 nM	[2]
MLN-4760	Bovine Carboxypeptidase A	27 μ M	[2]
MLN-4760	Human Testicular ACE	>100 μ M	[2]

Table 2: Selectivity of MLN-4760 Isomer B (likely **(R)-MLN-4760**) for ACE2 vs. ACE

Cell/Tissue Type	Fold Selectivity (ACE2 vs. ACE)	Reference
Human Mononuclear Cells (MNCs)	28-fold	[3][4]
Human CD34+ Cells	63-fold	[3][4]
Murine Heart	100-fold	[3][4]
Murine Mononuclear Cells (MNCs)	228-fold	[3][4]

Experimental Protocols

Protocol 1: Biochemical Assay for ACE2 and ACE Inhibition

This protocol describes a fluorometric assay to determine the inhibitory activity of **(R)-MLN-4760** against ACE2 and ACE.

Materials:

- Recombinant human ACE2 and ACE
- Fluorogenic substrates for ACE2 (e.g., Mca-YVADAPK(Dnp)-OH) and ACE (e.g., Mca-RPPGFSAFK(Dnp)-OH)
- **(R)-MLN-4760**
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 600 mM NaCl, 10 μ M ZnCl₂)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **(R)-MLN-4760** in Assay Buffer.

- In a 96-well plate, add 20 μ L of the **(R)-MLN-4760** dilution or vehicle control (for no inhibitor wells).
- Add 20 μ L of recombinant ACE2 or ACE solution to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 20 μ L of the respective fluorogenic substrate.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 400 nm emission) kinetically over 30-60 minutes.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 2: Cellular Assay to Investigate Off-Target Effects

This protocol outlines a general workflow to assess if an observed phenotype is due to off-target effects using a genetic knockdown approach.

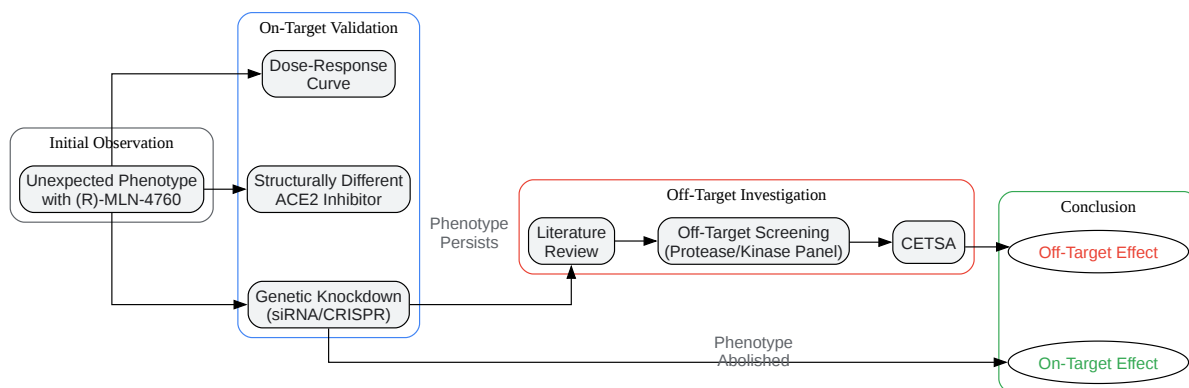
Materials:

- Cell line of interest expressing ACE2
- **(R)-MLN-4760**
- siRNA targeting ACE2 or a non-targeting control siRNA
- Transfection reagent
- Cell-based assay reagents for the phenotype of interest (e.g., proliferation, apoptosis, cytokine production)

Procedure:

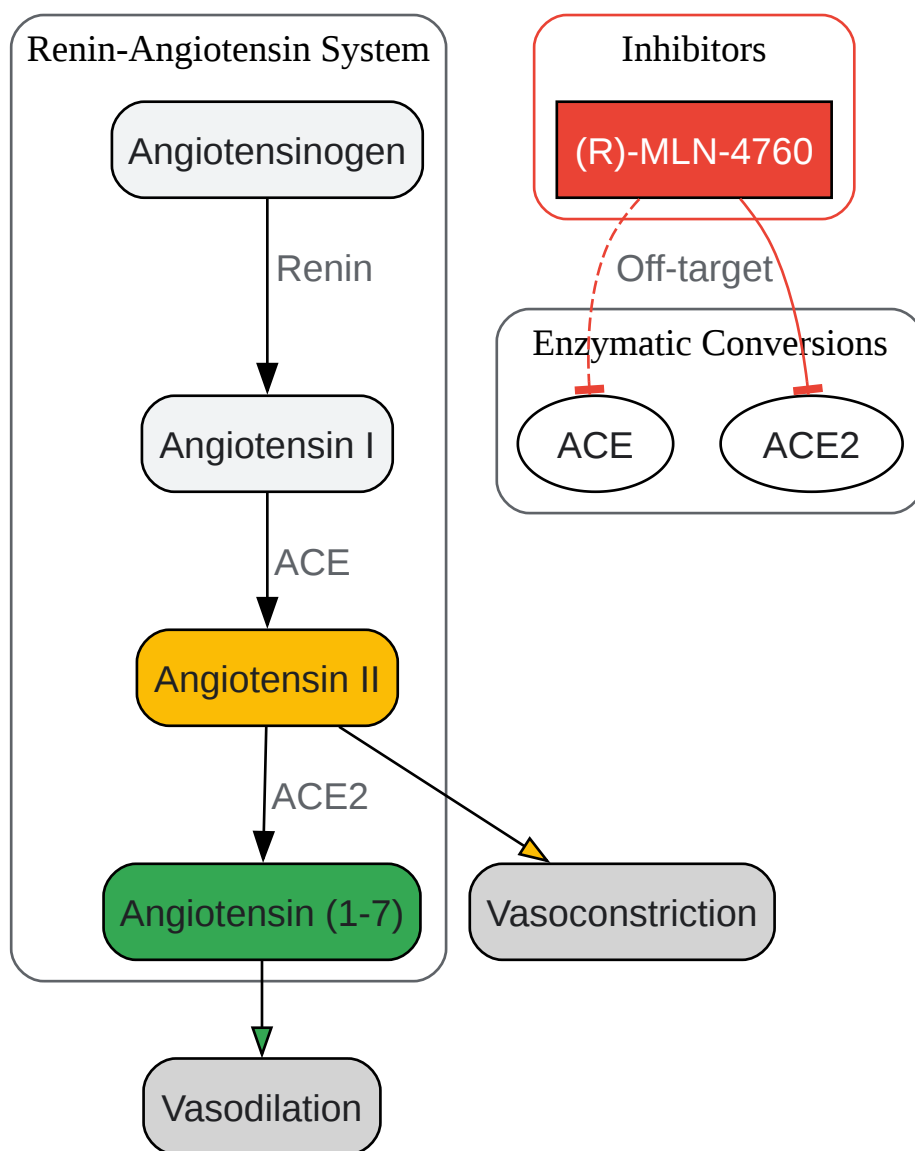
- Transfection: Transfect the cells with ACE2 siRNA or control siRNA according to the manufacturer's protocol.
- Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
- Treatment: Treat the transfected cells with a range of concentrations of **(R)-MLN-4760**.
- Phenotypic Assay: Perform the relevant cell-based assay to measure the phenotype of interest.
- Analysis:
 - Confirm ACE2 knockdown by Western blot or qPCR.
 - Compare the phenotypic response to **(R)-MLN-4760** in cells with ACE2 knockdown versus control cells.
 - If the phenotype is still observed in the ACE2 knockdown cells, it strongly suggests an off-target effect.

Visualizations



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Caption: Experimental workflow for troubleshooting unexpected phenotypes.



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Caption: Simplified Renin-Angiotensin System and points of inhibition.

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